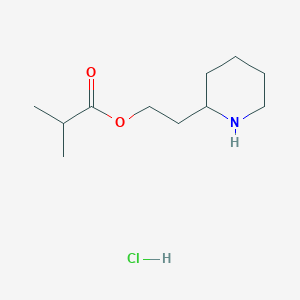
2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride
概要
説明
2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride is a chemical compound that has garnered significant interest in the scientific community due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride typically involves the esterification of 2-(2-Piperidinyl)ethanol with 2-methylpropanoic acid, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
化学反応の分析
Types of Reactions
2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-Piperidinyl)ethyl 2-methylpropanoic acid.
Reduction: Formation of 2-(2-Piperidinyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties
作用機序
The mechanism of action of 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-(2-Piperidinyl)ethyl 2-methylpropanoate
- 2-(2-Piperidinyl)ethyl 2-methylpropanoic acid
- 2-(2-Piperidinyl)ethanol
Uniqueness
2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride stands out due to its unique combination of the piperidine ring and ester functionality, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
生物活性
2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride is a compound that has attracted significant attention in pharmacological research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound is synthesized through the esterification of 2-(2-Piperidinyl)ethanol with 2-methylpropanoic acid, followed by the formation of the hydrochloride salt. The synthesis typically involves strong acid catalysts and reflux conditions to ensure complete reaction. Its molecular structure includes a piperidine ring, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. The compound modulates the activity of various molecular targets, leading to diverse physiological effects.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound. Below are key findings summarized in a table format:
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of various piperidine derivatives, including this compound. The compound demonstrated significant activity against Gram-positive bacteria, suggesting potential for development as an antibiotic agent.
- CNS Activity : In a behavioral study involving mice, the administration of this compound resulted in reduced anxiety-like behavior as measured by the elevated plus maze test. This suggests that it may act as a central nervous system depressant or anxiolytic.
- Anti-inflammatory Response : Research conducted on macrophage cell lines indicated that treatment with this compound led to a decrease in TNF-alpha production, highlighting its potential as an anti-inflammatory agent.
特性
IUPAC Name |
2-piperidin-2-ylethyl 2-methylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-9(2)11(13)14-8-6-10-5-3-4-7-12-10;/h9-10,12H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHVWRFQUUNYED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















